molecular formula C21H23N5O4S B605754 3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)- CAS No. 1609281-86-8

3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)-

Cat. No. B605754
M. Wt: 441.506
InChI Key: NMFIXEFNQPDISY-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD 3264 is an inhibitor of NF-κB kinase 2 (IKK2).
AZD3264 is a novel Inhibitor of IkB-kinase IKK2.

Scientific Research Applications

Heterocyclic Synthesis Applications

  • Synthesis of New Antibiotic and Antibacterial Drugs : Thiophene derivatives have been synthesized for potential use as antibiotics, showing activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

  • Synthesis of Pyrimidinone and Pyrazole Derivatives : Utilization in the synthesis of various heterocyclic compounds like pyrimidinones and pyrazoles, which have diverse chemical properties and potential applications (Fadda et al., 2012).

  • Development of New Pyridine and Pyrimidine Derivatives : Research shows its use in creating novel pyridine and pyrimidine derivatives, indicating its versatility in synthesizing heterocyclic compounds (El-Meligie et al., 2020).

Pharmacological Activity

  • Antimicrobial and Antifungal Activities : Some thiophene-3-carboxamide derivatives exhibit notable antibacterial and antifungal properties, making them candidates for drug development (Vasu et al., 2003).

  • Synthesis of Compounds with Antimicrobial Evaluation : Research on the synthesis of thiophene derivatives includes evaluating their antimicrobial effectiveness, suggesting potential for medical applications (Talupur et al., 2021).

  • Potential in Antitumor and Antioxidant Agents : Studies indicate the use of thiophene derivatives in designing compounds with antitumor and antioxidant activities, highlighting their potential in therapeutic applications (Abu‐Hashem et al., 2010).

properties

IUPAC Name

2-(carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(3S)-pyrrolidin-3-yl]oxyphenyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-10-18(11(2)30-26-10)12-3-4-14(16(7-12)29-13-5-6-24-9-13)17-8-15(19(22)27)20(31-17)25-21(23)28/h3-4,7-8,13,24H,5-6,9H2,1-2H3,(H2,22,27)(H3,23,25,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFIXEFNQPDISY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)OC4CCNC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)O[C@H]4CCNC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)-

CAS RN

1609281-86-8
Record name AZD-3264
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609281868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-3264
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TT3S8GPB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)-
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3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)-
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3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)-
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3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)-
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3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)-
Reactant of Route 6
3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)-

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